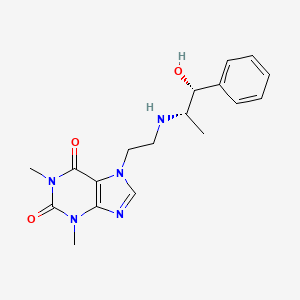
Cafedrine
Übersicht
Beschreibung
Cafedrine, also known as norephedrinoethyltheophylline, is a chemical linkage of norephedrine and theophylline. It is a cardiac stimulant used to increase blood pressure in people with hypotension .
Molecular Structure Analysis
Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 .Physical And Chemical Properties Analysis
Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Cafedrine/Theodrenaline in Anesthesia and Emergency Medicine
Cafedrine, in combination with theodrenaline (20:1 ratio, marketed as Akrinor®), is extensively used in Germany for managing hypotensive states during anesthesia and emergency medicine. This formulation, available since 1963, is known for its rapid increase in mean arterial pressure, characterized by an increase in cardiac preload, stroke volume, and cardiac output. Notably, its systemic vascular resistance and heart rate remain mostly unchanged. The drug shows effectiveness in obstetric anesthesia without adverse effects on umbilical cord pH or APGAR scores (Bein, Christ, & Eberhart, 2017).
Comparing Cafedrine/Theodrenaline to Ephedrine
A study titled "A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine" analyzed the effectiveness of these drugs in restoring arterial blood pressure during surgery. The study found that both drugs were effective in this context, with cafedrine/theodrenaline being a popular choice in Germany (Eberhart et al., 2018).
Effects on Hemodynamics During Anesthesia
Another study focused on cafedrine/theodrenaline's hemodynamic effects during anesthesia-induced hypotension. It showed that the drug combination effectively increased mean arterial blood pressure through its combined effects on preload, contractility, and afterload, without significantly altering cardiovascular efficiency (Weitzel et al., 2018).
Use in Cesarean Sections
Research on the impact of cafedrine/theodrenaline during spinal anesthesia for Cesarean delivery revealed that it rapidly and sustainably increases blood pressure without negatively impacting umbilical arterial cord pH and APGAR scores. This indicates its safety and effectiveness in obstetric settings (Clemens, Quednau, Heller, & Klaschik, 2010).
Comparison with Phenylephrine
In a study comparing phenylephrine and cafedrine/theodrenaline for spinal anaesthesia-induced maternal hypotension during caesarean section, it was found that phenylephrine was not superior to cafededrine/theodrenaline in treating this condition. This suggests the effectiveness of cafedrine/theodrenaline in managing hypotension during caesarean sections (Porsche, Steinhardt, Knoerlein, & Schick, 2022).
Management of Vasovagal Syncope
The application of cafedrine in the management of vasovagal syncope was explored in a network meta-analysis. However, it was found that none of the included pharmacological therapies, including cafedrine, significantly reduced the recurrence of vasovagal syncope compared to placebo (Loomba, Nijhawan, Aggarwal, & Arora, 2017).
Intraoperative Hypotension Treatment
Cafedrine/theodrenaline has also been studied for its effectiveness in treating intraoperative hypotension. A comparative study with ephedrine highlighted that while both drugs effectively stabilize blood pressure, cafedrine/theodrenaline led to a more pronounced increase in blood pressure from baseline and required fewer additional interventions (Eberhart et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKUDDDPKGBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866678 | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cafedrine | |
CAS RN |
14535-83-2, 58166-83-9 | |
| Record name | Norephendrinetheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



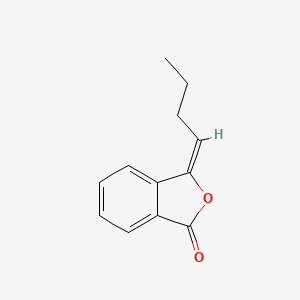
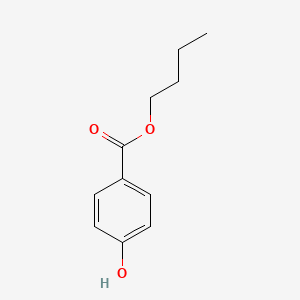
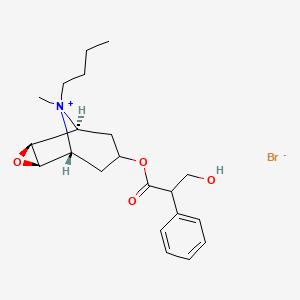
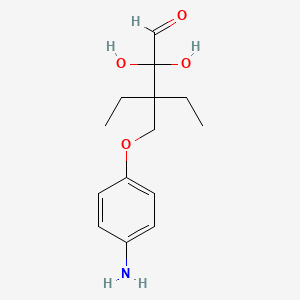
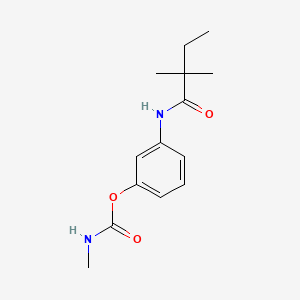
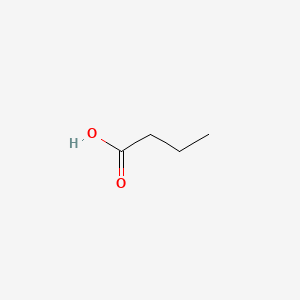
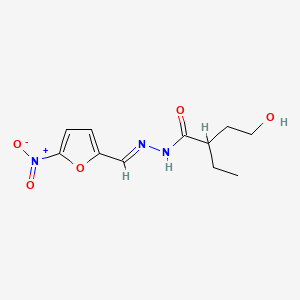
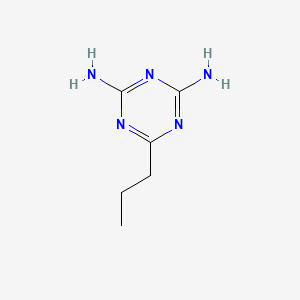
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
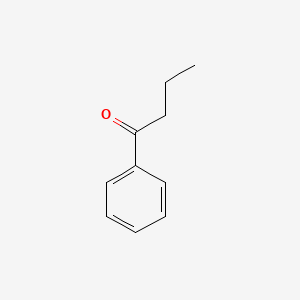
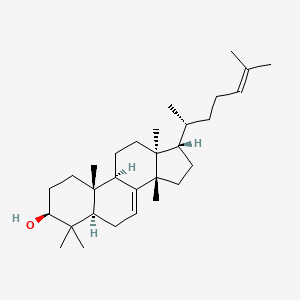
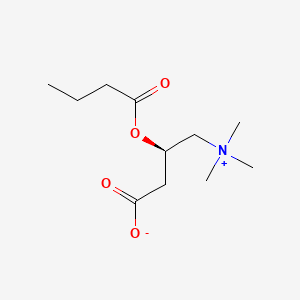
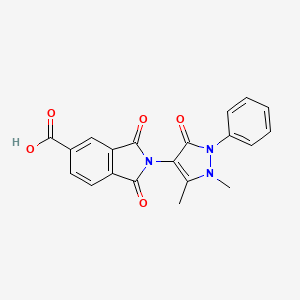
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)